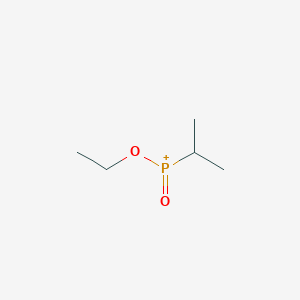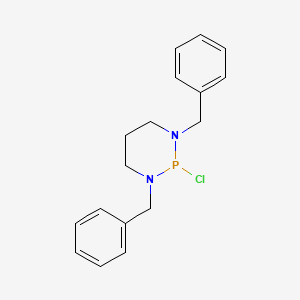
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms, capped with phenyl groups at both ends
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane typically involves the stepwise addition of ethylene oxide units to a phenol derivative. The reaction is usually catalyzed by a strong base such as potassium hydroxide. The process can be summarized as follows:
Initiation: The phenol derivative is deprotonated by the base to form a phenoxide ion.
Propagation: The phenoxide ion reacts with ethylene oxide to form an intermediate, which can further react with additional ethylene oxide units.
Termination: The reaction is terminated by neutralizing the base and isolating the final product through purification techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and ethers.
Substitution: Nitro or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study polyether chemistry and polymerization processes.
Biology: Investigated for its potential as a drug delivery vehicle due to its ability to form inclusion complexes with various molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of targeted drug delivery.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain can encapsulate small molecules, facilitating their transport and release in specific environments. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.
Comparación Con Compuestos Similares
Similar Compounds
- 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane
- 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate
Uniqueness
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane stands out due to its longer polyether chain, which provides unique properties such as higher molecular weight and increased ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring enhanced molecular encapsulation and transport capabilities.
Propiedades
Número CAS |
105891-55-2 |
|---|---|
Fórmula molecular |
C32H50O10 |
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C32H50O10/c1-3-7-31(8-4-1)29-41-27-25-39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-26-28-42-30-32-9-5-2-6-10-32/h1-10H,11-30H2 |
Clave InChI |
URGNUQPRIFVALO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


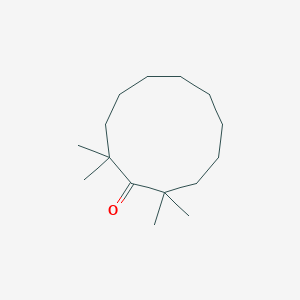
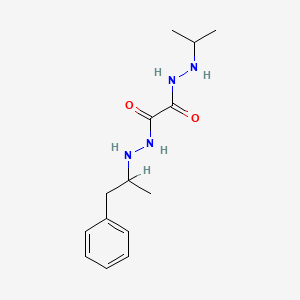
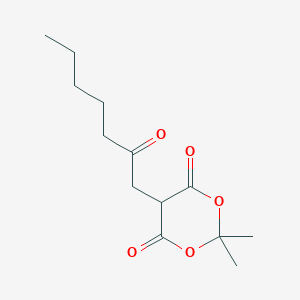
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)

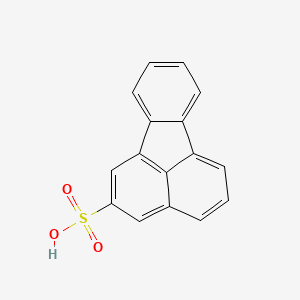
![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)
